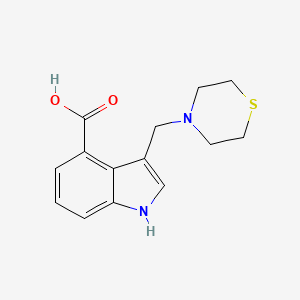
3-(thiomorpholin-4-ylmethyl)-1H-indole-4-carboxylic acid
Overview
Description
3-(Thiomorpholin-4-ylmethyl)-1H-indole-4-carboxylic acid is a structural analog of indole-3-carboxylic acid (ICA) with a thiomorpholine group attached to the methyl group at the 4-position. It is a versatile molecule with a wide range of applications in the fields of medicinal chemistry and drug discovery. The structure of 3-(thiomorpholin-4-ylmethyl)-1H-indole-4-carboxylic acid is shown in Figure 1.
Scientific Research Applications
3-(Thiomorpholin-4-ylmethyl)-1H-indole-4-carboxylic acid has a wide range of applications in the fields of medicinal chemistry and drug discovery. It has been used in the synthesis of a variety of biologically active compounds, such as inhibitors of the human immunodeficiency virus (HIV) reverse transcriptase and the human cytochrome P450 enzymes. It has also been used in the synthesis of a variety of other compounds, such as antifungal agents, anti-inflammatory agents, and antitumor agents.
Mechanism of Action
The mechanism of action of 3-(thiomorpholin-4-ylmethyl)-1H-indole-4-carboxylic acid is not well understood. It is believed to act as a potent inhibitor of the human cytochrome P450 enzymes, which are involved in the metabolism of a variety of drugs. In addition, it may also act as an inhibitor of the HIV reverse transcriptase, which is responsible for the replication of the virus.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(thiomorpholin-4-ylmethyl)-1H-indole-4-carboxylic acid are not well understood. However, it has been shown to inhibit the activity of the human cytochrome P450 enzymes, which are involved in the metabolism of a variety of drugs. In addition, it has been shown to inhibit the activity of the HIV reverse transcriptase, which is responsible for the replication of the virus.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(thiomorpholin-4-ylmethyl)-1H-indole-4-carboxylic acid in laboratory experiments are that it is a relatively inexpensive reagent, and it can be used to synthesize a variety of biologically active compounds. The main limitation of using this reagent is that it is not water soluble, which can make it difficult to use in some experiments.
Future Directions
The potential future directions for 3-(thiomorpholin-4-ylmethyl)-1H-indole-4-carboxylic acid include further exploration of its potential applications in the fields of medicinal chemistry and drug discovery. This includes the development of new inhibitors of the human cytochrome P450 enzymes and the HIV reverse transcriptase, as well as the synthesis of new antifungal agents, anti-inflammatory agents, and antitumor agents. In addition, further research into the biochemical and physiological effects of this compound may lead to the discovery of new therapeutic uses. Finally, further exploration of the synthesis of this compound may lead to the development of more efficient and cost-effective methods for its production.
properties
IUPAC Name |
3-(thiomorpholin-4-ylmethyl)-1H-indole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c17-14(18)11-2-1-3-12-13(11)10(8-15-12)9-16-4-6-19-7-5-16/h1-3,8,15H,4-7,9H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQUNCTLEJNDEKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CNC3=CC=CC(=C32)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(thiomorpholin-4-ylmethyl)-1H-indole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine 2,2,2-trifluoroacetate](/img/structure/B1386782.png)
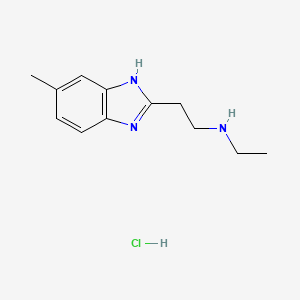
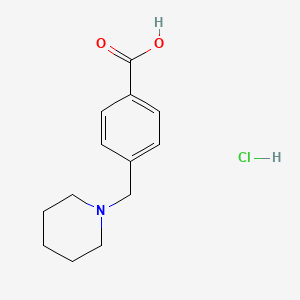
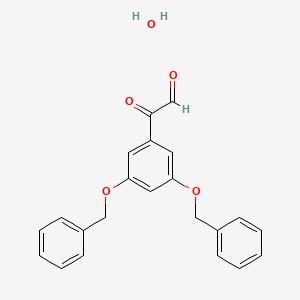
![2',7'-Dibromo-2-vinylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B1386788.png)
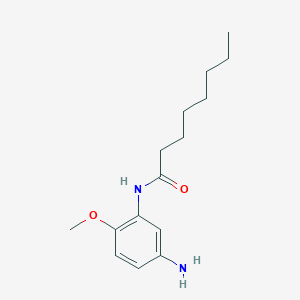
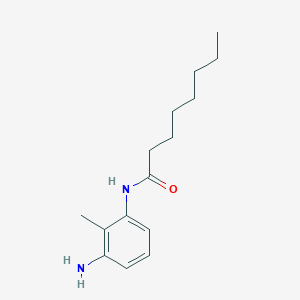

![1-[3-Fluoro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine](/img/structure/B1386798.png)
![2-[Cyclohexyl(methyl)amino]-N'-hydroxybenzenecarboximidamide](/img/structure/B1386800.png)
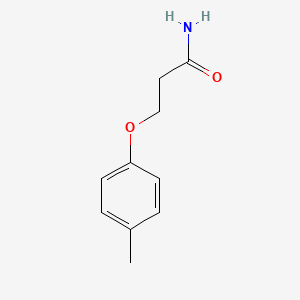
![N-(tert-Butyl)-6-(3-methylphenyl)-2-piperazin-1-ylimidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B1386803.png)